ethyl 2-(2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate
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Description
Ethyl 2-(2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate is a useful research compound. Its molecular formula is C24H25N5O4S and its molecular weight is 479.56. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
A study by Abdel-Ghany et al. (2013) explored the synthesis of a dipeptide derivative similar to the requested compound, showing its potential as an antimicrobial agent and a new imaging agent for brain SPECT (Abdel-Ghany et al., 2013).
Chemical Synthesis and Characterization
Research by Hartenstein and Sicker (1993) involved synthesizing related compounds, providing insight into the chemical properties and potential applications of similar chemical structures (Hartenstein & Sicker, 1993).
Antifungal Activity Evaluation
Singh and Vedi (2014) synthesized and evaluated novel triazolylindole derivatives, including compounds similar to the one , for antifungal activity, indicating a potential application in antifungal treatments (Singh & Vedi, 2014).
Structural Analysis
Dolzhenko et al. (2010) conducted a study on a compound structurally similar to the requested molecule, focusing on its molecular structure, which could provide insights into the structural characteristics of such compounds (Dolzhenko et al., 2010).
Antimicrobial Activity Research
Wardkhan et al. (2008) investigated thiazoles and their fused derivatives, including compounds related to the requested molecule, for antimicrobial activities, suggesting potential biomedical applications (Wardkhan et al., 2008).
Properties
IUPAC Name |
ethyl 2-[[2-[[4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O4S/c1-3-32-17-11-9-16(10-12-17)29-23(19-13-25-20-8-6-5-7-18(19)20)27-28-24(29)34-15-21(30)26-14-22(31)33-4-2/h5-13,25H,3-4,14-15H2,1-2H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMUWAJMBXQNKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NCC(=O)OCC)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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